molecular formula C30H31NO11 B1254535 (2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

Cat. No. B1254535
M. Wt: 581.6 g/mol
InChI Key: GLJVEJVUQYULJX-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid is a natural product found in Humicola with data available.

Scientific Research Applications

Chemical Constituents from Traditional Medicine

The compound was identified as a new compound, named isoevernic acid, isolated from the traditional Mongolian medicine Usnea longissima. This discovery contributes to the understanding of the chemical constituents of traditional medicines and their potential applications (Xi-na-mu-ji-la La et al., 2015).

Marine Fungus-derived Compounds

A similar compound was isolated from a Mangrove fungus, exhibiting antibacterial and antifungal activities, and inhibiting cytotoxicity to the hepG2 cell line. This indicates potential applications in antimicrobial and cancer research (C. Shao et al., 2007).

Bioactive Phenolic Derivatives

In a study on Aster indicus L., a compound structurally related to (2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid was isolated. These types of compounds have implications in pharmaceutical and nutraceutical research (Chwan-Fwu Lin et al., 2007).

Endophytic Fungus-derived Alkaloids and Steroids

Compounds structurally related to the molecule of interest were found in Aspergillus fumigatus, an endophytic fungus, and showed cytotoxicity against the HepG2 cell line. This suggests potential use in drug discovery for cancer treatment (Zizhen Liang et al., 2015).

Antimicrobial Properties from Rhizoctonia sp.

A new benzophenone structurally related was isolated from Rhizoctonia sp., showing antibacterial action against Helicobacter pylori strains. This highlights its potential in developing antimicrobial agents (Y. Ma et al., 2004).

Applications in Food Irradiation

A study on the hydroxylation of similar compounds by γ-radiation indicates potential importance in food irradiation processes, enhancing food safety and preservation (Birgit Gaisberger & S. Solar, 2001).

Antioxidant Activities from Marine-Derived Fungi

A phenyl ether derivative structurally akin to the compound was isolated from Aspergillus carneus, a marine-derived fungus, and exhibited strong antioxidant activity. This suggests applications in developing natural antioxidants (Lan-lan Xu et al., 2017).

properties

Product Name

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

Molecular Formula

C30H31NO11

Molecular Weight

581.6 g/mol

IUPAC Name

(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C30H31NO11/c1-13(2)26(28(36)37)31-27(35)23-14(3)8-18(11-20(23)32)41-30(39)25-16(5)9-19(12-22(25)34)42-29(38)24-15(4)7-17(40-6)10-21(24)33/h7-13,26,32-34H,1-6H3,(H,31,35)(H,36,37)/t26-/m0/s1

InChI Key

GLJVEJVUQYULJX-SANMLTNESA-N

Isomeric SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)N[C@@H](C(C)C)C(=O)O)O)O)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)OC2=CC(=C(C(=C2)C)C(=O)OC3=CC(=C(C(=C3)C)C(=O)NC(C(C)C)C(=O)O)O)O)O)OC

synonyms

2-hydroxy-4-((2-hydroxy-4-((2-(hydroxy)-4-methoxy-6-methylbenzoyl)oxy)-6-methylbenzoyl)oxy)-6-methylbenzoic acid N-valine amide
amidepsine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
Reactant of Route 2
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
Reactant of Route 3
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
Reactant of Route 4
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
Reactant of Route 5
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid
Reactant of Route 6
(2S)-2-[[2-hydroxy-4-[2-hydroxy-4-(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy-6-methylbenzoyl]oxy-6-methylbenzoyl]amino]-3-methylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.